(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Catalog No.
S1768353
CAS No.
185146-84-3
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitropheny...

CAS Number

185146-84-3

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

BSHMNGMAJNWNBP-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Synonyms

185146-84-3;Boc-2-nitro-L-phenylalanine;Boc-L-2-Nitrophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoicacid;Boc-D-2-nitrophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoicacid;Boc-L-2-Nitrophe;AC1MC5RS;Boc-L-2-NO2-Phe-OH;Boc-D-phe(2-NO2)-OH;SCHEMBL648928;CTK8B4563;BSHMNGMAJNWNBP-JTQLQIEISA-N;MolPort-001-758-373;ZINC2574693;ANW-45483;AKOS015836623;AKOS015907808;AM83439;BL284-1;OR14577;AC-16873;AJ-42260;AK-90346

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
  • Chiral building block

    The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].

  • Protected amine group

    The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.

  • Nitroaromatic moiety

    The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.

Current research applications of (S)-BNPA are limited, but it shows potential in several areas:

  • Peptide synthesis

    (S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].

  • Medicinal chemistry

    The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].

  • Material science

    The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also abbreviated as ((S)-Boc-3-(2-Nitrophenyl)alanine), is a chiral amino acid derivative. Chiral amino acids are the building blocks of proteins. This specific compound contains a nitro group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid group.

It is not naturally occurring, but rather a synthetic compound used in scientific research [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end.
  • A chiral center (marked with an asterisk) with an amino group (NH2) attached and a side chain containing a benzene ring with a nitro group (NO2) attached in the ortho position (adjacent to the amino group).
  • A Boc protecting group (C(CH3)3OCO) attached to the amino group. This group is commonly used to protect amino groups during chemical synthesis [].

Chemical Reactions Analysis

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is likely involved in reactions typical for amino acid derivatives. Specific examples depend on the research context. Here are some general possibilities:

  • Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group [].
  • Peptide bond formation: The free amino group can participate in peptide bond formation reactions with other amino acids to create peptides or proteins [].
  • Esterification: The carboxylic acid group can react with alcohols to form esters [].

Due to the presence of the nitro group, this compound may also participate in reactions specific to nitroaromatic compounds, but this would depend on the research goals.


Physical And Chemical Properties Analysis

  • Solid at room temperature: Carboxylic acids and amino acids tend to be solids at room temperature [].
  • Relatively polar: The presence of the carboxylic acid, amino group, and nitro group makes the molecule polar and likely soluble in water and other polar solvents [].
  • Wear gloves and eye protection.
  • Work in a well-ventilated fume hood.
  • Consult a Safety Data Sheet (SDS) for similar compounds if available.

XLogP3

2.3

Wikipedia

Boc-L-2-nitrophenylalanine

Dates

Modify: 2023-08-15

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